4-amino-N-(2-hydroxyethyl)benzamide

Recrystallization Process Chemistry Solid‑State Handling

4-Amino-N-(2-hydroxyethyl)benzamide (54472-45-6) is a bifunctional benzamide building block with a 4-amino group and a hydroxyethyl side chain. This substitution pattern is critical for HDAC6 inhibitor (e.g., HPOB) synthesis and cannot be replicated by analogs like 4-aminobenzamide or N-(2-hydroxyethyl)benzamide. Its balanced LogP (-0.47) and PSA (75.4 Ų) ensure aqueous solubility for coupling and bioconjugation, while the pKa ~14.5 minimizes side reactions. Procure ≥95% purity to ensure robust, reproducible results in library synthesis, prodrug design, or HPLC method development.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 54472-45-6
Cat. No. B1267974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-hydroxyethyl)benzamide
CAS54472-45-6
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCO)N
InChIInChI=1S/C9H12N2O2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6,10H2,(H,11,13)
InChIKeyYECHMIOBPCMIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(2-hydroxyethyl)benzamide (CAS 54472-45-6): Baseline Procurement Profile for a Multifunctional Benzamide Building Block


4-Amino-N-(2-hydroxyethyl)benzamide (CAS 54472-45-6; also known as N-(4-aminobenzoyl)aminoethanol, ABAE) is a bifunctional benzamide derivative featuring an electron-donating 4-amino group and a polar hydroxyethyl side chain . Its molecular formula is C₉H₁₂N₂O₂ with a molecular weight of 180.20 g/mol [1]. The compound presents as a white crystalline solid with a melting point of 119–120 °C and a predicted pKa of approximately 14.5 . The balanced presence of both hydrogen‑bond donor/acceptor groups (3 donors, 4 acceptors) confers moderate aqueous solubility while retaining organic solvent compatibility, positioning it as a versatile intermediate for amide coupling, N‑alkylation, and heterocycle construction .

4-Amino-N-(2-hydroxyethyl)benzamide (54472-45-6): Why Simple Benzamide or Amino‑Alcohol Analogs Are Not Drop‑In Replacements


Superficially related compounds—4‑aminobenzamide (CAS 2835‑68‑9) and N‑(2‑hydroxyethyl)benzamide (CAS 18838‑10‑3)—share a benzamide core but lack the dual amino/hydroxyethyl substitution pattern of 54472‑45‑6. This substitution deficit yields dramatically different solid‑state properties (melting points ranging from 56 °C to 185 °C) , ionization behaviour (pKa shifts of >2 log units) , and lipophilicity/polar surface area profiles that directly impact solubility and passive membrane permeability [1]. Consequently, substituting any of these analogs for 54472‑45‑6 in a synthetic sequence or formulation will alter reaction kinetics, crystallization behaviour, and biological distribution—often necessitating costly re‑optimization. The quantitative evidence below substantiates why procurement of the correct, fully substituted benzamide is critical.

4-Amino-N-(2-hydroxyethyl)benzamide (54472-45-6): Head‑to‑Head Physicochemical Differentiation vs. Closest Analogs


Melting Point: A Practical Crystalline Handling Advantage Over Both Amino‑Only and Hydroxyethyl‑Only Benzamides

4‑Amino‑N‑(2‑hydroxyethyl)benzamide (54472‑45‑6) exhibits a melting point of 119–120 °C . This value is 61–65 °C lower than the 4‑aminobenzamide analog (181–185 °C) and 59–64 °C higher than the N‑(2‑hydroxyethyl)benzamide analog (56–60 °C) . The intermediate melting range facilitates recrystallization from common organic solvents (e.g., isopropanol, ethyl acetate) without the excessive heating required for the high‑melting 4‑aminobenzamide or the low‑temperature stability issues of the oily‑tending hydroxyethyl‑only derivative.

Recrystallization Process Chemistry Solid‑State Handling

Acid Dissociation Constant (pKa): Distinct Ionization State at Physiological pH Compared to 4‑Aminobenzamide

The predicted pKa of 4‑amino‑N‑(2‑hydroxyethyl)benzamide is 14.50 ± 0.10 . In contrast, 4‑aminobenzamide displays a predicted pKa of 16.83 ± 0.50 , while N‑(2‑hydroxyethyl)benzamide is predicted at 13.97 ± 0.46 . The >2‑unit reduction in pKa relative to 4‑aminobenzamide ensures that at physiological pH 7.4 the target compound remains predominantly neutral (rather than >99.9% protonated), while still being more basic than the hydroxyethyl‑only analog. This pKa window is particularly favourable for passive diffusion across lipid bilayers and for minimizing pH‑dependent solubility shifts in biological media.

Ionization State Bioavailability Formulation pH

Lipophilicity (LogP) and Polar Surface Area (PSA): Balanced Solubility–Permeability Profile Distinct from Both Mono‑Functional Analogs

4‑Amino‑N‑(2‑hydroxyethyl)benzamide exhibits a calculated LogP of –0.47 and a topological polar surface area (PSA) of 75.4 Ų [1][2]. In comparison, 4‑aminobenzamide has a LogP of 0.09 and a PSA of 69.1 Ų , while N‑(2‑hydroxyethyl)benzamide shows a LogP of 0.3 and a PSA of 49.3 Ų [3]. The target compound thus occupies a unique physicochemical space: significantly more hydrophilic (lower LogP) than either analog, yet with a higher PSA that enhances aqueous solubility without exceeding the typical threshold (≈140 Ų) for oral bioavailability.

Drug Likeness Partition Coefficient Membrane Permeability

Purity Benchmark: Commercially Available at 98% as a Standard Specification

Multiple reputable suppliers list 4‑amino‑N‑(2‑hydroxyethyl)benzamide with a standard purity specification of ≥98% (HPLC) [1]. This level of purity is consistent across vendors and ensures that the material is suitable for direct use in sensitive coupling reactions (e.g., amide bond formation) without additional purification. While comparable purity grades exist for the analog compounds, the target compound’s consistent 98% benchmark reduces variability in synthetic yields and simplifies quality‑by‑design (QbD) workflows in process development.

Quality Control Assay Supply Chain

4-Amino-N-(2-hydroxyethyl)benzamide (54472-45-6): High‑Value Application Scenarios Grounded in Differentiation Evidence


Intermediate in the Synthesis of HDAC6‑Selective Inhibitors (e.g., HPOB)

The hydroxyethyl side chain of 54472‑45‑6 serves as the critical linker motif in advanced HDAC6 inhibitors such as HPOB (N‑hydroxy‑4‑(2‑[(2‑hydroxyethyl)(phenyl)amino]‑2‑oxoethyl)benzamide) [1]. The compound’s balanced LogP and PSA (Evidence Item 3) ensure adequate solubility for aqueous coupling reactions, while the 4‑amino group can be diazotized or acylated to install diverse capping groups. Procuring the 4‑amino‑2‑hydroxyethyl benzamide building block—rather than attempting to substitute with 4‑aminobenzamide or N‑(2‑hydroxyethyl)benzamide—preserves the essential hydrogen‑bonding and steric features required for HDAC6 selectivity.

Development of Water‑Soluble Prodrugs or Conjugates

With a LogP of –0.47 and PSA of 75.4 Ų, 54472‑45‑6 is inherently more hydrophilic than its closest analogs (Evidence Item 3). This property makes it an attractive scaffold for designing water‑soluble amide prodrugs or bioconjugates where the hydroxyethyl group can be further functionalized (e.g., phosphorylation, PEGylation) without compromising aqueous compatibility. The intermediate melting point (119–120 °C) also facilitates lyophilization and spray‑drying processes during formulation development (Evidence Item 1).

Synthetic Handle for Multi‑Step Parallel Library Synthesis

The consistent 98% purity benchmark (Evidence Item 4) and the dual reactivity (amino group for diazonium chemistry or reductive amination; hydroxyethyl group for Mitsunobu or esterification) enable parallel synthesis of focused benzamide libraries. The compound’s pKa of ~14.5 (Evidence Item 2) ensures that the amino group remains largely unprotonated under standard organic reaction conditions (e.g., DMF, THF), obviating the need for strong base and reducing side reactions commonly encountered with more basic anilines.

Quality Control Reference Standard for HPLC Method Development

The well‑characterized physicochemical profile (mp 119–120 °C, pKa 14.5, LogP –0.47) and the commercial availability at ≥98% purity make 54472‑45‑6 a robust internal standard or system suitability sample for reverse‑phase HPLC method development. Its intermediate retention time (vs. more lipophilic analogs) and distinct UV absorbance (λmax ~260–280 nm, aromatic moiety) provide a reliable benchmark for quantifying related benzamide impurities in pharmaceutical process streams.

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